![molecular formula C37H40N2O3 B15251933 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- CAS No. 71701-33-2](/img/structure/B15251933.png)
9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-: is a complex organic compound with a molecular formula of C37H40N2O3 and a molecular weight of 560.74 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in dyes, pigments, and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Substitution: The amino groups are then substituted with the desired phenoxy and trimethylphenyl groups under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Various substitution reactions can occur, particularly involving the amino and phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracenediones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.
Biology
In biological research, derivatives of this compound are studied for their potential use as fluorescent markers and probes due to their strong fluorescence properties.
Medicine
In medicine, certain derivatives of anthraquinones are investigated for their anticancer properties. They can intercalate with DNA and inhibit topoisomerase enzymes, leading to cell death.
Industry
Industrially, this compound is used in the production of high-performance dyes and pigments for textiles, plastics, and coatings.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also generate reactive oxygen species (ROS), causing oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]- stands out due to its bulky substituents, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
71701-33-2 |
|---|---|
Formule moléculaire |
C37H40N2O3 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
1-amino-4-(2,4,6-trimethylanilino)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C37H40N2O3/c1-21-17-22(2)33(23(3)18-21)39-28-19-29(42-25-15-13-24(14-16-25)37(7,8)20-36(4,5)6)32(38)31-30(28)34(40)26-11-9-10-12-27(26)35(31)41/h9-19,39H,20,38H2,1-8H3 |
Clé InChI |
RFROTQNVJNTBLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=CC=C(C=C5)C(C)(C)CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



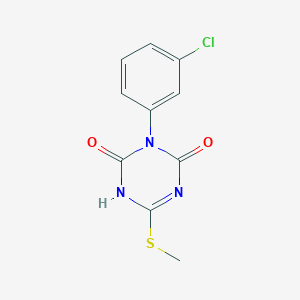
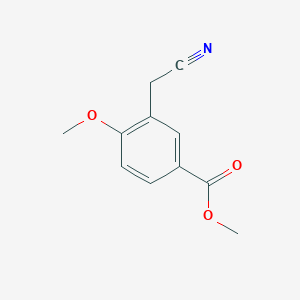
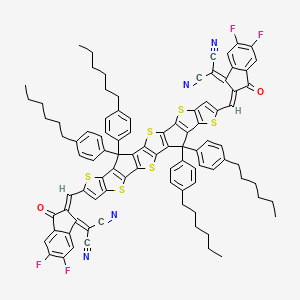
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
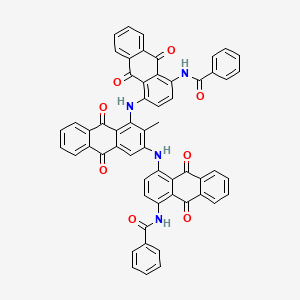
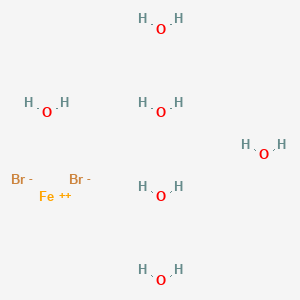
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)

